2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H15F4N3O3S and its molecular weight is 393.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonyl group, and a trifluoromethyl-substituted oxadiazole ring. Its molecular formula is C15H16F4N2O2S with a molecular weight of approximately 396.36 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation. For instance, it may inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells .
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis. Its structural analogs have been studied for their effects on cannabinoid receptors and other G-protein coupled receptors .
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For example:
- Cell Viability Assays : In vitro tests showed that compounds similar to this compound effectively reduced the viability of breast cancer cells. The IC50 values were comparable to established chemotherapeutics like Olaparib .
Antimicrobial Properties
The oxadiazole ring system is known for its broad antimicrobial activity:
Activity Type | Target Organism | Activity |
---|---|---|
Antibacterial | Staphylococcus aureus | Strong inhibition observed |
Antifungal | Candida albicans | Moderate activity reported |
Antiviral | Influenza virus | Inhibitory effects noted |
Studies have indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Antitubercular Activity : Compounds based on the oxadiazole structure were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth through molecular docking studies targeting key enzymes involved in mycolic acid synthesis .
- Anti-inflammatory Effects : Research has indicated that derivatives of this class can reduce inflammatory markers in animal models, suggesting a potential role in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while many oxadiazole derivatives show similar biological activities, the unique trifluoromethyl substitution in this compound enhances its potency and selectivity:
Compound | Key Feature | Biological Activity |
---|---|---|
Compound A | Chlorobenzyl group | Moderate anticancer activity |
Compound B | Trifluoromethyl substitution | Enhanced anticancer and antimicrobial effects |
Compound C | Methylbenzyl group | Lower efficacy compared to Compound B |
Propriétés
IUPAC Name |
2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O3S/c16-12-3-1-2-10(8-12)9-26(23,24)22-6-4-11(5-7-22)13-20-21-14(25-13)15(17,18)19/h1-3,8,11H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBYXSAGFFPQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.